molecular formula C18H18Br2N2O2 B10905448 (1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine

(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine

Cat. No.: B10905448
M. Wt: 454.2 g/mol
InChI Key: BCGYSTRIUWFGOU-CIAFOILYSA-N
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Description

4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE typically involves the condensation of 4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE with 1-(4-BROMOPHENYL)HYDRAZINE. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are amines derived from the reduction of the hydrazone group.

    Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE: A precursor in the synthesis of the hydrazone compound.

    1-(4-BROMOPHENYL)HYDRAZINE: Another precursor used in the synthesis.

    Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.

Uniqueness

4-(ALLYLOXY)-3-BROMO-5-ETHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both allyloxy and bromo substituents, along with the hydrazone group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18Br2N2O2

Molecular Weight

454.2 g/mol

IUPAC Name

4-bromo-N-[(E)-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C18H18Br2N2O2/c1-3-9-24-18-16(20)10-13(11-17(18)23-4-2)12-21-22-15-7-5-14(19)6-8-15/h3,5-8,10-12,22H,1,4,9H2,2H3/b21-12+

InChI Key

BCGYSTRIUWFGOU-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)Br)Br)OCC=C

Origin of Product

United States

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